molecular formula C16H13KN2O6S B12671198 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt CAS No. 85643-18-1

2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt

Cat. No.: B12671198
CAS No.: 85643-18-1
M. Wt: 400.4 g/mol
InChI Key: MSSCSSVIPDWNSN-UHFFFAOYSA-M
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Description

2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt: is a chemical compound with a complex structure that includes an imidazolidinedione core, diphenyl groups, and a sulfooxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt typically involves multiple steps:

    Formation of the Imidazolidinedione Core: This step involves the reaction of urea with an appropriate diketone under acidic or basic conditions to form the imidazolidinedione ring.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazolidinedione core in the presence of a Lewis acid catalyst.

    Attachment of the Sulfooxy Methyl Group: This step involves the reaction of the imidazolidinedione derivative with a sulfonating agent, such as chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the monopotassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt can undergo various chemical reactions, including:

    Oxidation: The sulfooxy group can be oxidized to form sulfone derivatives.

    Reduction: The imidazolidinedione ring can be reduced under specific conditions to form imidazolidine derivatives.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-: Similar structure but with a methyl group instead of the sulfooxy methyl group.

    2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-: Similar structure but with a phosphonooxy group instead of the sulfooxy group.

Uniqueness

2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt is unique due to the presence of the sulfooxy methyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

CAS No.

85643-18-1

Molecular Formula

C16H13KN2O6S

Molecular Weight

400.4 g/mol

IUPAC Name

potassium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl sulfate

InChI

InChI=1S/C16H14N2O6S.K/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H,21,22,23);/q;+1/p-1

InChI Key

MSSCSSVIPDWNSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COS(=O)(=O)[O-])C3=CC=CC=C3.[K+]

Origin of Product

United States

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